molecular formula C18H15F2N3OS B4350238 1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350238
M. Wt: 359.4 g/mol
InChI Key: NDAAPUBOHXHKFU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a cyclopropyl group, a difluoromethyl group, a mercapto group, and a 4-methylphenyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core. Its intricate structure suggests potential biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

The synthesis of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps, each requiring specific reagents and conditions

    Synthesis of Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Addition of Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide.

    Incorporation of Mercapto Group: The mercapto group is typically introduced through thiolation reactions using thiolating agents like thiourea.

    Attachment of 4-Methylphenyl Group: The 4-methylphenyl group can be attached via Friedel-Crafts alkylation or acylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidinone core, using reducing agents like lithium aluminum hydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Addition: The cyclopropyl group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, block receptor-ligand interactions, or modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one can be compared with similar compounds such as:

    1-Cyclopropyl-5-(trifluoromethyl)-2-mercapto-7-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which may affect its reactivity and biological activity.

    1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(1H)-one: The presence of a chlorine atom instead of a methyl group on the phenyl ring can influence the compound’s chemical properties and interactions.

    1-Cyclopropyl-5-(difluoromethyl)-2-mercapto-7-(4-methylphenyl)quinazolin-4(1H)-one: This compound has a quinazolinone core instead of a pyrido[2,3-d]pyrimidinone core, which may alter its biological activity and target specificity.

The uniqueness of 1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-cyclopropyl-5-(difluoromethyl)-7-(4-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-9-2-4-10(5-3-9)13-8-12(15(19)20)14-16(21-13)23(11-6-7-11)18(25)22-17(14)24/h2-5,8,11,15H,6-7H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAAPUBOHXHKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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